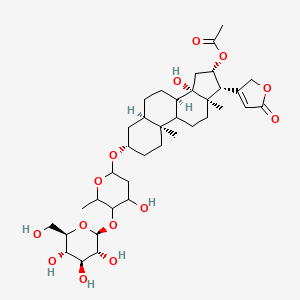

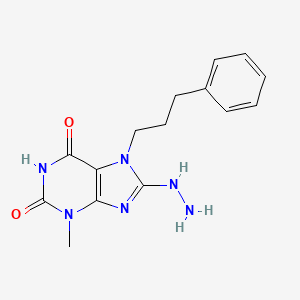

![molecular formula C18H31N7O11P2 B14088297 N6-[(6-Aminohexyl)carbamoylmethyl]-ADP](/img/structure/B14088297.png)

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is an alkylated derivative of adenosine diphosphate. This compound is notable for its applications in biochemical research, particularly in studies involving nucleotide interactions and enzyme mechanisms. It is a modified nucleotide that can be used in various biochemical assays and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP typically involves the alkylation of adenosine diphosphate with iodoacetic acid, followed by condensation with 1,6-diaminohexane in the presence of a water-soluble carbodiimide . The overall yield of this synthesis is approximately 40% based on the starting material .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can undergo various chemical reactions, including phosphorylation and binding to matrices. It can be phosphorylated via acetate kinase to form adenosine triphosphate . Additionally, it can be conjugated to other molecules for use in affinity chromatography and other biochemical assays .

Common Reagents and Conditions

Phosphorylation: Acetate kinase is commonly used to phosphorylate this compound to adenosine triphosphate.

Binding to Matrices: The compound can be bound to agarose beads or other matrices for use in affinity chromatography.

Major Products Formed

Adenosine Triphosphate: Formed through phosphorylation.

Conjugated Derivatives: Formed through binding to matrices or other molecules.

Aplicaciones Científicas De Investigación

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is used in various scientific research applications, including:

Biochemistry: It is used to study nucleotide interactions and enzyme mechanisms.

Affinity Chromatography: The compound can be used to purify proteins and other biomolecules by binding to specific targets.

Photoaffinity Labeling: It has been biotinylated and conjugated to an azidonitrobenzoyl group for use as a photoaffinity probe to visualize the ATPase site of myosin.

Mecanismo De Acción

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP exerts its effects by interacting with nucleotide-binding sites on enzymes and other proteins. The compound can be phosphorylated to form adenosine triphosphate, which is a key molecule in cellular energy transfer. When used in affinity chromatography, it binds to specific proteins, allowing for their purification and study .

Comparación Con Compuestos Similares

Similar Compounds

N6-[(6-Aminohexyl)carbamoylmethyl]-ATP: A similar compound that is also used in biochemical research and affinity chromatography.

N6-[(6-Aminohexyl)carbamoylmethyl]-AMP: Another related compound used in similar applications.

Uniqueness

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is unique in its ability to be phosphorylated to adenosine triphosphate, making it a versatile tool in biochemical research. Its ability to bind to matrices and be used in affinity chromatography also sets it apart from other nucleotide analogues .

Propiedades

Fórmula molecular |

C18H31N7O11P2 |

|---|---|

Peso molecular |

583.4 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C18H31N7O11P2/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(35-18)8-34-38(32,33)36-37(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |

Clave InChI |

MMSIXCSIWMOXLY-XKLVTHTNSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088231.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)

![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)

![1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088265.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)

![(2S,3S)-4-[(1S,4aS,4bS,6S,7S,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid](/img/structure/B14088289.png)